1-(2,6-Dibromopyridin-3-YL)ethanone
Overview
Description
1-(2,6-Dibromopyridin-3-YL)ethanone is a chemical compound with the molecular formula C7H5Br2NO and a molecular weight of 278.93 g/mol . It is a derivative of pyridine, characterized by the presence of two bromine atoms at the 2 and 6 positions of the pyridine ring and an ethanone group at the 3 position. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 1-(2,6-Dibromopyridin-3-YL)ethanone typically involves the bromination of 3-acetylpyridine. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require controlled temperatures and the use of a catalyst to ensure the selective bromination at the 2 and 6 positions .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve high-quality product .
Chemical Reactions Analysis
1-(2,6-Dibromopyridin-3-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 1-(2,6-diaminopyridin-3-YL)ethanone, while reduction of the ethanone group results in 1-(2,6-dibromopyridin-3-YL)ethanol .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-(2,6-Dibromopyridin-3-YL)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine atoms and ethanone group can form hydrogen bonds or participate in other interactions with target molecules, influencing their behavior and activity .
Comparison with Similar Compounds
1-(2,6-Dibromopyridin-3-YL)ethanone can be compared with other brominated pyridine derivatives, such as:
1-(2-Bromopyridin-3-YL)ethanone: This compound has only one bromine atom, which may result in different reactivity and applications.
1-(2,6-Dichloropyridin-3-YL)ethanone: The presence of chlorine atoms instead of bromine can affect the compound’s chemical properties and reactivity.
1-(2,6-Difluoropyridin-3-YL)ethanone: Fluorine atoms provide different electronic effects compared to bromine, influencing the compound’s behavior in chemical reactions.
Properties
IUPAC Name |
1-(2,6-dibromopyridin-3-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBURBBRONOHHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(C=C1)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697057 | |
Record name | 1-(2,6-Dibromopyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258262-44-1 | |
Record name | 1-(2,6-Dibromopyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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